molecular formula C8H13NO3 B1418578 2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid CAS No. 1018565-95-1

2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid

Cat. No.: B1418578
CAS No.: 1018565-95-1
M. Wt: 171.19 g/mol
InChI Key: PVOSNEINDNMSSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid is a chemical compound that features a piperidine ring substituted with a methyl group and an oxoacetic acid moiety. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines.

    Introduction of the Methyl Group: The methyl group can be introduced via alkylation reactions using methylating agents like methyl iodide.

    Attachment of the Oxoacetic Acid Moiety: The oxoacetic acid moiety can be introduced through acylation reactions using reagents like oxalyl chloride followed by hydrolysis.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Catalysts and solvents are selected to enhance reaction efficiency and scalability .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming the corresponding alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxoacetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or peracids under mild conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

Scientific Research Applications

2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, while the oxoacetic acid moiety can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

    Piperidine: A simple six-membered ring with one nitrogen atom.

    3-Methylpiperidine: A piperidine ring with a methyl group at the third position.

    2-Oxoacetic Acid: A simple oxoacetic acid without the piperidine ring.

Uniqueness: 2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid is unique due to the combination of the piperidine ring and the oxoacetic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile chemical reactivity and potential therapeutic applications .

Properties

IUPAC Name

2-(3-methylpiperidin-1-yl)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-6-3-2-4-9(5-6)7(10)8(11)12/h6H,2-5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOSNEINDNMSSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid
Reactant of Route 2
Reactant of Route 2
2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid
Reactant of Route 3
Reactant of Route 3
2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid
Reactant of Route 4
Reactant of Route 4
2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid
Reactant of Route 5
Reactant of Route 5
2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid
Reactant of Route 6
2-(3-Methylpiperidin-1-yl)-2-oxoacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.